

In-Depth Technical Guide & Safety Data Profile: 3-(3,4-Dimethoxyphenyl)phenol

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Compound of Interest

Compound Name: 3-(3,4-Dimethoxyphenyl)phenol

CAS No.: 1175871-36-9

Cat. No.: B6356891

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Executive Summary

Standard Safety Data Sheets (SDS) often provide generalized hazard classifications that lack the mechanistic depth required by drug development professionals and synthetic chemists.

This whitepaper serves as an advanced technical guide for **3-(3,4-Dimethoxyphenyl)phenol** (a highly functionalized methoxylated biphenyl derivative). By bridging physicochemical profiling, self-validating safety protocols, and synthetic methodologies, this guide empowers researchers to handle, synthesize, and deploy this biphenyl scaffold safely and effectively in pharmacological applications.

Physicochemical Profiling & Hazard Causality

The safety profile of **3-(3,4-Dimethoxyphenyl)phenol** is intrinsically linked to its molecular architecture. The compound features a lipophilic biphenyl core substituted with a highly reactive phenolic hydroxyl group and two electron-donating methoxy groups.

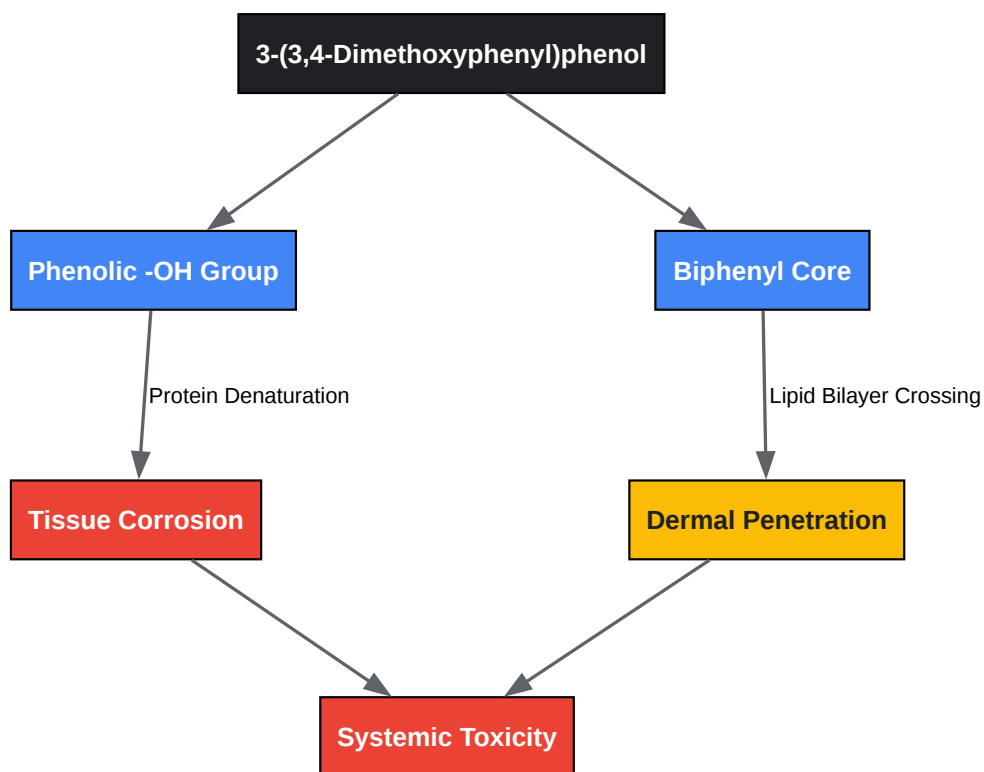
Quantitative Data Summary

Table 1: Physicochemical & Hazard Profile

Parameter	Value / Description	Causality / Biological Implication
Molecular Formula	C14H14O3	Defines the methoxylated biphenyl core.
Molecular Weight	230.26 g/mol	Small molecule; falls within Lipinski's Rule of 5 for drug-likeness.
LogP (estimated)	-3.2	High lipophilicity; drives rapid dermal penetration and bioaccumulation.
Functional Groups	Phenol (-OH), Methoxy (-OCH3)	Phenol causes tissue corrosion; Methoxy adds steric bulk and modulates electronics.
GHS Classification	Skin Corr. 1C, Eye Dam. 1	Dictates stringent PPE and handling protocols due to protein denaturation risks.

Structural Hazard Logic

Phenolic compounds are notorious for their ability to cause severe skin burns and systemic toxicity upon absorption (1[1]). In the case of **3-(3,4-Dimethoxyphenyl)phenol**, the lipophilic biphenyl core acts as a delivery vehicle, rapidly ferrying the corrosive phenolic moiety across the lipid bilayer of the skin.



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Structural causality of **3-(3,4-Dimethoxyphenyl)phenol** hazards.

Toxicological Mechanisms & Self-Validating Safety Protocols

To mitigate the risks outlined above, laboratory personnel must implement safety protocols that are not merely procedural, but self-validating.

Table 2: Quantitative Toxicity Thresholds (Analog-Derived)

Exposure Route	Threshold / Limit	Biological Mechanism
Acute Dermal (LD50)	> 2,000 mg/kg	Systemic absorption via lipid bilayer disruption.
Acute Oral (LD50)	< 300 mg/kg	Gastrointestinal mucosa corrosion and systemic toxicity.
Inhalation (LC50)	> 3.0 mg/L (dust)	Respiratory tract irritation and alveolar damage.

Self-Validating Protocol: Spill Response & Decontamination

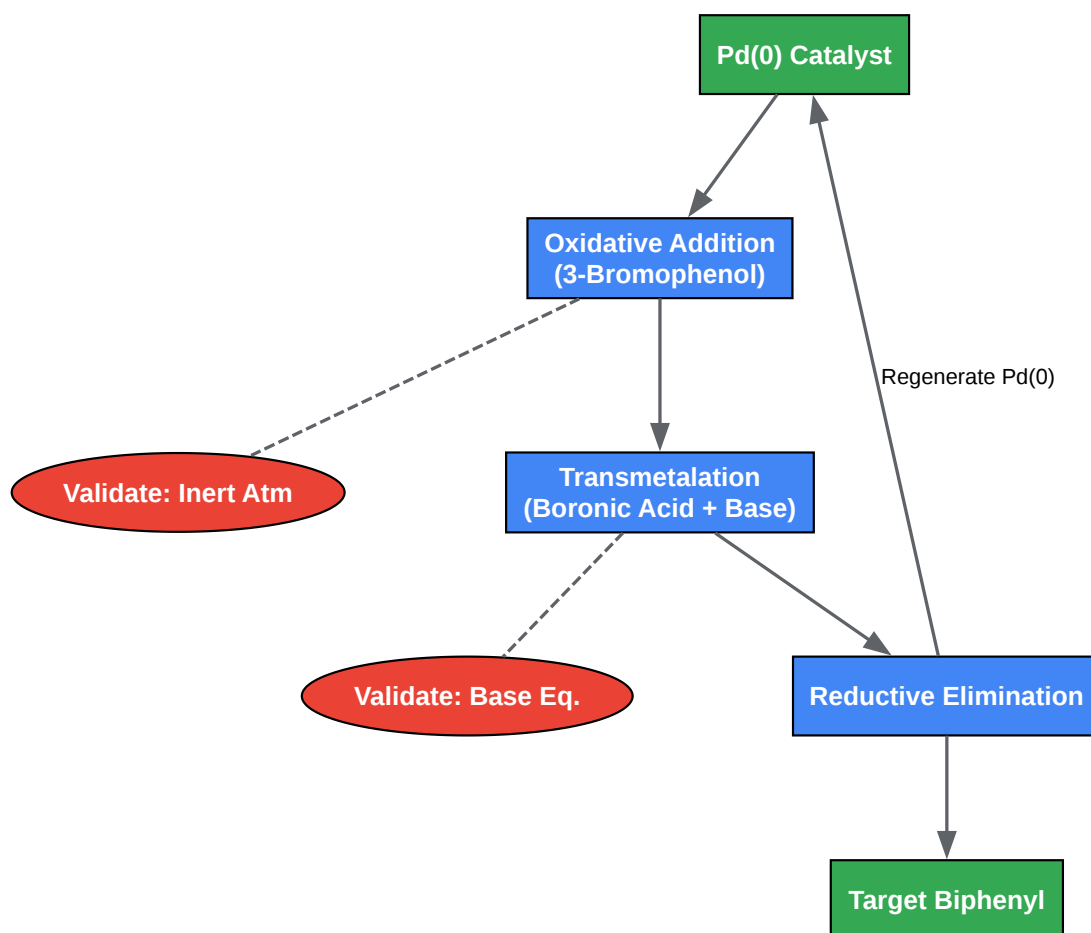
- Step 1: Containment & Neutralization
 - Action: Apply a commercial phenolic neutralizer or an absorbent material (e.g., vermiculite) to the spill. Do NOT use water.
 - Causality: The compound's high LogP (~3.2) renders water ineffective; water will merely spread the lipophilic hazard, increasing the surface area of contamination.
 - Validation Check: Visually confirm that the absorbent material has completely sequestered the powder/liquid without spreading beyond the initial perimeter.
- Step 2: Chemical Deactivation
 - Action: Wipe the area with a dilute ethanol or isopropanol solution, followed by a mild basic detergent.
 - Causality: Alcohols effectively solubilize the methoxylated biphenyl, while the basic detergent deprotonates the phenol, rendering it water-soluble for final cleanup.
 - Validation Check: Swab the area and check with a UV lamp (if applicable) or pH strip to ensure no residual acidic phenolic residue remains.

Synthetic Methodology & In-Process Safety

The most efficient and scalable route to synthesize **3-(3,4-Dimethoxyphenyl)phenol** is via the Suzuki-Miyaura cross-coupling of 3-bromophenol and (3,4-dimethoxyphenyl)boronic acid. This method is selected over Stille or Negishi couplings due to its operational simplicity, mild conditions, and the inherently low toxicity of the boron-containing reagents and byproducts (2[2]).

Step-by-Step Synthesis Workflow

- Step 1: Oxidative Addition Setup
 - Action: Charge a Schlenk flask with 3-bromophenol (1.0 eq), (3,4-dimethoxyphenyl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) under a nitrogen atmosphere.
 - Causality: The inert atmosphere prevents the premature oxidation of the Pd(0) active catalyst species, ensuring efficient insertion into the aryl-bromide bond.
 - Validation Check: The reaction mixture should transition to a dark, homogeneous color upon heating, indicating the formation of the active Pd(II) complex.
- Step 2: Base Addition & Transmetalation
 - Action: Add K₂CO₃ (2.0 eq) dissolved in degassed Dioxane/H₂O (4:1).
 - Causality: The base is essential to convert the neutral boronic acid into a highly nucleophilic tetrahedral boronate complex, which is a prerequisite for the transmetalation step onto the palladium center (3[3]).
 - Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the 3-bromophenol spot (R_f ~0.6) validates that transmetalation and reductive elimination are actively occurring.



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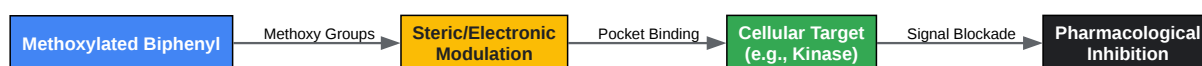
Suzuki-Miyaura catalytic cycle with self-validating safety checkpoints.

Pharmacological Relevance & Signaling Pathways

In drug development, methoxylated biphenyls are highly valued as privileged scaffolds. They frequently serve as stable precursors to hydroxylated biphenyls (achieved via demethylation), which are potent antioxidants and modulators of protein-protein interactions (4[4]).

The methoxy groups on the 3,4-positions provide critical steric bulk, dictating the dihedral angle between the two phenyl rings. This specific spatial orientation allows the biphenyl system to

precisely fit into hydrophobic pockets of target enzymes (such as kinase ATP-binding sites or the Ryanodine receptor), thereby influencing downstream cellular signaling (5[5]).



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Pharmacological interaction pathway of the methoxylated biphenyl scaffold.

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